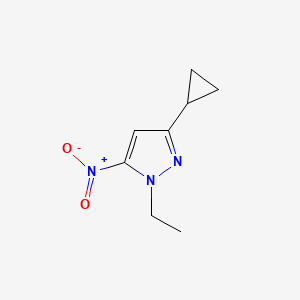

3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles in Academic Research

Pyrazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry and materials science. nih.gov The pyrazole nucleus is a key constituent in numerous compounds exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. globalresearchonline.netnih.gov This broad range of biological efficacy is attributed to the pyrazole ring's ability to engage in various interactions with biological targets, such as hydrogen bonding and π-π stacking. researchgate.net

The aromatic nature of the pyrazole ring, which contains six π-electrons, contributes to its stability. orientjchem.org The two nitrogen atoms within the ring are not equivalent; one is a pyridine-like nitrogen that is basic and readily accepts a proton, while the other is a pyrrole-like nitrogen that is less basic and can donate a proton. mdpi.comnih.gov This dual character allows for the formation of diverse intermolecular interactions. mdpi.com The reactivity of the pyrazole ring is also well-documented, with electrophilic substitution typically occurring at the C4 position. globalresearchonline.net

The synthetic accessibility of pyrazoles further enhances their appeal to researchers. A common and versatile method for their synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov This and other synthetic strategies allow for the introduction of a wide variety of substituents onto the pyrazole core, enabling the fine-tuning of its physicochemical and biological properties.

Significance of Substituents on Pyrazole Rings: The Role of Cyclopropyl (B3062369), Ethyl, and Nitro Moieties

The properties and reactivity of a pyrazole derivative are profoundly influenced by the nature and position of its substituents. In the case of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole, the cyclopropyl, ethyl, and nitro groups each impart distinct characteristics to the molecule.

Cyclopropyl Group: The introduction of a cyclopropyl ring into a molecular scaffold is a strategy increasingly employed in drug discovery. researchgate.net This is due to several favorable properties conferred by this substituent. The cyclopropyl group, with its strained three-membered ring, possesses unique electronic properties, including enhanced pi-character in its C-C bonds. researchgate.net It can act as a conformationally rigid linker, which can be advantageous for binding to biological targets. researchgate.net Furthermore, the cyclopropyl moiety can enhance metabolic stability and improve membrane permeability. researchgate.net In the context of pyrazole derivatives, cyclopropyl groups have been incorporated to develop potent antagonists for the cannabinoid 1 (CB1) receptor. nih.gov

Ethyl Group: The N-ethyl group in this compound is a simple alkyl substituent that can influence the molecule's physical properties, such as its lipophilicity and solubility. The presence of an ethyl group on one of the nitrogen atoms prevents tautomerization, which is a characteristic feature of N-unsubstituted pyrazoles. researchgate.net This leads to a single, well-defined isomer. The ethyl group can also play a role in the steric interactions of the molecule with its environment.

Nitro Group: The nitro group is a strong electron-withdrawing group that significantly impacts the electronic properties of the pyrazole ring. acs.org Its presence deactivates the ring towards electrophilic substitution and can facilitate nucleophilic substitution reactions. The nitro group's ability to participate in hydrogen bonding can influence the crystal packing of the molecule in the solid state. acs.org In the field of energetic materials, polynitro-substituted pyrazoles are of interest due to their high density and good thermal stability. acs.orgacs.org The introduction of a nitro group can also modulate the biological activity of pyrazole derivatives. nih.gov

The interplay of these three substituents—the rigid, electronically unique cyclopropyl group, the simple alkyl ethyl group, and the strongly electron-withdrawing nitro group—on the pyrazole core suggests a molecule with a distinct set of chemical and physical properties.

Research Gaps and Objectives for this compound

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on pyrazole chemistry in general and on pyrazoles bearing one or two of the substituents of interest, there is a notable absence of studies dedicated to this particular combination.

The primary research gap is the lack of experimental data on the synthesis, characterization, and properties of this compound. While its synthesis can be conceptually designed based on established pyrazole synthetic methodologies, the specific reaction conditions, yields, and regioselectivity for the introduction of the nitro group in the presence of the cyclopropyl and ethyl substituents have not been reported.

Furthermore, the physicochemical properties of this compound, such as its melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry), are not available in the public domain. The potential biological activities or material applications of this compound remain unexplored.

Based on these gaps, the key objectives for future research on this compound would be:

To develop and optimize a synthetic route for the preparation of this compound. This would involve investigating the regioselectivity of the nitration step and establishing efficient purification protocols.

To fully characterize the structure and physicochemical properties of the synthesized compound using modern analytical techniques.

To investigate the potential biological activities of this compound. Based on the known activities of other substituted pyrazoles, this could include screening for antimicrobial, anticancer, or anti-inflammatory properties.

To explore the potential of this compound in materials science , particularly in the area of energetic materials, given the presence of the nitro group.

Addressing these objectives would not only fill the current knowledge void regarding this compound but also contribute to a deeper understanding of structure-property relationships in the broader class of substituted pyrazoles.

Data Tables

Table 1: General Properties of the Pyrazole Ring

| Property | Description |

| Structure | Five-membered aromatic heterocycle with two adjacent nitrogen atoms. nih.gov |

| Aromaticity | Contains 6 π-electrons, conferring aromatic stability. orientjchem.org |

| Tautomerism | N-unsubstituted pyrazoles can exist in tautomeric forms. nih.gov |

| Reactivity | Prone to electrophilic substitution, typically at the C4 position. globalresearchonline.net |

| Acidity/Basicity | Exhibits both weak basicity (pyridine-like nitrogen) and weak acidity (pyrrole-like nitrogen). mdpi.com |

Table 2: Influence of Substituents on Pyrazole Properties

| Substituent | General Influence on the Pyrazole Moiety |

| Cyclopropyl | Increases metabolic stability and membrane permeability. Acts as a rigid conformational linker. Possesses unique electronic properties. researchgate.net |

| Ethyl (on Nitrogen) | Prevents tautomerism, leading to a single isomer. Increases lipophilicity. researchgate.net |

| Nitro | Strong electron-withdrawing group, deactivating the ring to electrophilic attack. Can participate in hydrogen bonding. Increases potential for energetic applications. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-1-ethyl-5-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-2-10-8(11(12)13)5-7(9-10)6-3-4-6/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBHIAAQSXIHMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural and Electronic Characterization of 3 Cyclopropyl 1 Ethyl 5 Nitro 1h Pyrazole

Conformational Analysis of the Cyclopropyl (B3062369) and Ethyl Moieties

The three-dimensional structure of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole is largely defined by the orientation of its flexible ethyl group at the N1 position and the spatially demanding cyclopropyl group at the C3 position. The conformation of these substituents relative to the pyrazole (B372694) ring is governed by a balance of steric hindrance and electronic interactions.

The ethyl group at the N1 position is subject to rotation around the N1-C(ethyl) bond. Computational studies on similar N-alkylated azoles suggest that the most stable conformation aims to minimize steric clash with the substituents at the C5 position (the nitro group) and the hydrogen at the C(ethyl) alpha-position. The rotational barrier is generally low, allowing for considerable flexibility at room temperature. However, a preferred conformation likely places the terminal methyl group pointing away from the pyrazole ring.

| Parameter | Description | Predicted Value / State | Governing Factors |

|---|---|---|---|

| Ethyl Group Dihedral Angle (C5-N1-Cα-Cβ) | Rotation of the ethyl group relative to the pyrazole ring. | Likely non-planar (gauche or anti) to minimize steric hindrance. | Steric repulsion between ethyl protons and the C5-nitro group. |

| Cyclopropyl Group Orientation | Rotation of the cyclopropyl ring relative to the pyrazole plane. | A "bisected" conformation is often favored to allow for optimal orbital overlap. | Electronic interaction (conjugation) with the pyrazole π-system and steric hindrance. |

Investigation of Electronic Structure and Charge Distribution

The electronic landscape of this compound is heavily polarized due to the presence of a strong electron-withdrawing nitro group and electron-donating alkyl substituents.

Nitro Group (C5): As a powerful electron-withdrawing group, the nitro moiety significantly reduces electron density across the pyrazole ring through both inductive and resonance effects. researchgate.net This leads to a substantial positive electrostatic potential on the ring atoms, particularly C3 and C5, and the nitrogen atom of the nitro group itself. nih.govacrhem.org

Ethyl Group (N1): The ethyl group acts as a weak electron-donating group via induction, slightly increasing the electron density at the N1 nitrogen.

Cyclopropyl Group (C3): The cyclopropyl group possesses unique electronic character, capable of donating electrons to the aromatic π-system through its high-p-character Walsh orbitals, behaving in some respects like a vinyl group.

This combination of substituents creates a molecule with a large dipole moment. The charge distribution, as determined by methods like Natural Bond Orbital (NBO) analysis in similar nitroaromatic compounds, shows a significant negative charge localized on the oxygen atoms of the nitro group, while the nitro-group nitrogen and adjacent ring carbons become electron-deficient. researchgate.netnih.gov The charge distribution within the nitro group itself can be sensitive to its torsional angle relative to the aromatic ring, which in turn is influenced by intermolecular forces in the condensed phase. nih.govnih.govbohrium.com

Frontier molecular orbital (FMO) analysis of related pyrazole derivatives indicates that the introduction of electron-withdrawing groups lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), generally resulting in a smaller HOMO-LUMO gap, which is indicative of higher chemical reactivity. materialsciencejournal.org

| Atom/Group | Predicted Partial Charge | Electronic Effect | Influence |

|---|---|---|---|

| Nitro Group (NO₂) Oxygens | Highly Negative | Electron-withdrawing (Resonance/Inductive) | Creates a primary site for electrophilic attack and hydrogen bonding. mdpi.com |

| Nitro Group (NO₂) Nitrogen | Highly Positive | Electron-withdrawing | Contributes to the π-hole, making it an electrophilic center. nih.gov |

| Pyrazole Ring Carbons (C3, C5) | Positive | Electron-deficient | Activated towards nucleophilic attack. imperial.ac.uk |

| Pyrazole Ring Nitrogens | Negative | Pyrrole-like (N1) and Pyridine-like (N2) | N2 retains lone-pair character, contributing to the molecule's basicity. |

Tautomeric Equilibria and Substituent Effects on Pyrazole Ring (e.g., Nitro Group Influence)

Prototropic tautomerism, the migration of a proton, is a key characteristic of many N-unsubstituted pyrazoles, which exist in an equilibrium between 3-substituted and 5-substituted forms. nih.govfu-berlin.demdpi.com However, in this compound, the presence of the ethyl group at the N1 position quenches this annular tautomerism. The covalent bond between N1 and the ethyl group prevents the proton transfer that would be necessary for the equilibrium to occur. globalresearchonline.net

Despite the absence of tautomerism, the substituents profoundly influence the electronic properties of the static pyrazole ring. The primary influence is exerted by the C5-nitro group. Electron-withdrawing groups on the pyrazole ring are known to decrease the basicity of the pyridine-like nitrogen (N2). imperial.ac.ukchempedia.info The strong electron-withdrawing nature of the nitro group significantly reduces the availability of the N2 lone pair for protonation, making this compound a much weaker base than unsubstituted pyrazole. imperial.ac.uk

Furthermore, the nitro group enhances the acidity of the ring C-H protons, particularly the one at C4, by inductively withdrawing electron density. Theoretical calculations have shown that nitro substituents can have complex effects on proton affinities in azoles. researchgate.net The stability of the pyrazole ring itself can also be affected; for instance, the introduction of nitro groups is a key strategy in the design of energetic materials, where the number and position of these groups are balanced against thermal stability. researchgate.netscirp.org

Intermolecular Interactions and Aggregation Behavior in Non-Crystalline States

In non-crystalline states, such as in solution or in an amorphous solid, the behavior of this compound is dictated by a range of intermolecular forces. These interactions can lead to self-association or aggregation, influencing the material's physical properties. researchgate.netmdpi.com

The most significant interactions are expected to involve the highly polar nitro group:

π-Hole Interactions: The nitrogen atom of the nitro group possesses a region of positive electrostatic potential (a π-hole) which can engage in attractive interactions with electron-rich species like lone pairs on oxygen or sulfur atoms. nih.gov Computational studies have estimated the energy of such interactions to be significant, around -5 kcal/mol. nih.gov

Hydrogen Bonding: While the molecule lacks a classic hydrogen bond donor (like N-H or O-H), the oxygen atoms of the nitro group are strong hydrogen bond acceptors. They can interact with C-H bonds from neighboring molecules (C-H···O interactions), which are frequently observed in the crystal packing of nitro compounds. researchgate.net

Dipole-Dipole Interactions: The large permanent dipole moment of the molecule will lead to strong, orientation-dependent dipole-dipole forces, promoting an antiparallel arrangement of molecules in the condensed phase to maximize electrostatic attraction.

Dispersion Forces: Van der Waals forces will be present over the entire molecular surface, with contributions from the ethyl and cyclopropyl groups.

The interplay of these forces, particularly the directional interactions involving the nitro group, can induce a degree of local ordering or aggregation even in the absence of a crystalline lattice. researchgate.netmdpi.com The study of these forces is crucial for understanding the properties of materials in the condensed phase. nih.gov

| Interaction Type | Participating Moieties | Relative Strength | Effect on Aggregation |

|---|---|---|---|

| π-Hole Interaction | Nitro-group Nitrogen ↔ Lone pair of another molecule | Moderate (~ -5 kcal/mol) nih.gov | Promotes specific, directional association. |

| Hydrogen Bonding (Acceptor) | Nitro-group Oxygens ↔ C-H bonds | Weak to Moderate | Contributes to network formation. researchgate.net |

| Dipole-Dipole | Entire molecule (due to high polarity) | Moderate to Strong | Drives molecular alignment and packing. |

| Van der Waals (Dispersion) | Alkyl groups and aromatic ring | Weak | Provides general cohesive force. |

Theoretical and Computational Investigations on 3 Cyclopropyl 1 Ethyl 5 Nitro 1h Pyrazole

Quantum Chemical Calculations (DFT, Ab Initio)

No published data from Density Functional Theory (DFT) or ab initio calculations for 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole are available. Research on other pyrazole (B372694) derivatives indicates that these methods are used to determine stable molecular structures and electronic properties. researchgate.netsuperfri.org

Geometry Optimization and Energetic Profiles

Information regarding the optimized geometry and energetic profiles of this compound is not available in the public domain.

Frontier Molecular Orbital (FMO) Analysis

There are no findings on the Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound.

Electrostatic Potential Mapping

Electrostatic potential maps, which are crucial for understanding intermolecular interactions, have not been published for this compound.

Molecular Dynamics Simulations and Conformational Landscape

No molecular dynamics simulations or studies on the conformational landscape of this compound have been reported in the reviewed literature.

QSAR Studies (Quantitative Structure-Activity Relationships) (Excluding Human Clinical Efficacy Prediction)

There is no evidence of QSAR studies being conducted on this specific compound. QSAR studies on other pyrazole derivatives have been performed to correlate their chemical structure with biological activities, such as anti-inflammatory properties. nih.gov

Descriptor Calculation and Model Development

Without any QSAR studies, there are no calculated descriptors or developed models to report for this compound.

Prediction of Non-Clinical Biological Activity Profiles (e.g., Receptor Binding, Enzyme Inhibition)

Computational chemistry has emerged as an indispensable tool in modern drug discovery, offering powerful methods to predict the biological activity of novel compounds before their synthesis and experimental testing. eurasianjournals.comnih.gov These in silico techniques, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, provide valuable insights into how a molecule might interact with biological targets such as receptors and enzymes. eurasianjournals.comnih.gov

A thorough review of scientific literature reveals no specific theoretical or computational studies focused on predicting the non-clinical biological activity profile of This compound . However, the extensive research conducted on structurally similar pyrazole derivatives allows for a comprehensive overview of the predictive methods that could be applied to this compound and the types of biological activities that might be anticipated.

The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. nih.govrsc.orgnih.gov Computational studies on various pyrazole derivatives have been instrumental in elucidating their mechanisms of action and in the rational design of new, more potent and selective drug candidates. nih.gov

Molecular Docking Studies on Pyrazole Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov This method is widely used to screen virtual libraries of compounds against a known receptor or enzyme, estimating the binding affinity and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govuomustansiriyah.edu.iq

For instance, numerous studies have employed molecular docking to investigate the potential of pyrazole derivatives as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. rjpn.orgsemanticscholar.orgresearchgate.net These studies have successfully identified pyrazole-based compounds with high binding affinities for the COX-2 active site, often comparable to or exceeding that of known drugs like celecoxib. semanticscholar.orgresearchgate.net The insights gained from these docking simulations have guided the synthesis of novel and potent anti-inflammatory agents. semanticscholar.org

Similarly, molecular docking has been used to explore the potential of pyrazole derivatives as inhibitors of other important enzyme families, such as protein kinases, which are crucial targets in cancer therapy. nih.gov For example, docking studies have identified pyrazole compounds that are predicted to bind effectively to the ATP-binding site of receptor tyrosine kinases like VEGFR-2, suggesting their potential as anti-cancer agents. nih.govnih.gov

A notable example of docking studies on a cyclopropyl-containing pyrazole derivative, although not the specific compound of interest, involved the investigation of diaryl-pyrazole-3-carboxamides as cannabinoid type 1 (CB1) receptor antagonists. nih.gov These studies led to the identification of potent antagonists with nanomolar binding affinities, highlighting the potential of the cyclopropyl (B3062369) moiety in modulating receptor interactions. nih.gov

To illustrate the type of data generated from such studies, the following table summarizes the predicted binding affinities of various pyrazole derivatives against different biological targets, as reported in the literature.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Diaryl-pyrazole derivatives | Cyclooxygenase-2 (COX-2) | -7.44 to -11.28 | rjpn.org |

| Pyrazole-thiadiazole derivatives | VEGFR-2 | -10.09 | nih.gov |

| Pyrazole-thiadiazole derivatives | Aurora A Kinase | -8.57 | nih.gov |

| Pyrazole-thiadiazole derivatives | CDK2 | -10.35 | nih.gov |

| Pyrazole derivatives | CRMP2 | -4.1 to -7.0 | nih.gov |

| Pyrazole derivatives | CYP17 | -3.7 to -10.4 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govej-chem.org By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity, QSAR models can be used to predict the potency of new, untested compounds. nih.gov

QSAR studies have been successfully applied to various series of pyrazole derivatives to predict their anticancer, antimicrobial, and anti-inflammatory activities. nih.gov For example, 2D-QSAR models have been developed to predict the anti-proliferative effects of pyrazole derivatives against several cancer cell lines, aiding in the design of novel anticancer compounds. nih.gov These models can guide the modification of the pyrazole scaffold to enhance its desired biological effects.

Predicted ADME Properties

In addition to predicting biological activity, computational methods are also crucial for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. nih.govresearchgate.netnih.gov Predicting these properties early in the drug discovery process helps to identify compounds with favorable pharmacokinetic profiles. For many pyrazole derivatives, in silico tools have been used to predict properties such as oral bioavailability, blood-brain barrier penetration, and metabolic stability. nih.govmdpi.com

The following table provides an example of predicted ADME properties for a class of pyrazole derivatives, demonstrating the type of information that can be generated computationally.

| Compound Series | Predicted Oral Bioavailability | Brain/Blood Partition Coefficient (QPlogBB) | Reference |

| Pyrazole-thiosemicarbazones | Good | Within acceptable range | researchgate.net |

| Pyrano[2,3-c]pyrazole derivatives | Good | Not predicted to cross BBB | mdpi.com |

| 2-Pyrazoline derivatives | Good | Within acceptable range | nih.gov |

While no specific data exists for This compound , the established computational methodologies and the extensive research on related pyrazole compounds provide a solid framework for its future in silico evaluation. Such studies would be invaluable in predicting its potential biological activities and guiding its further development as a potential therapeutic agent.

Investigation of Biological Activities and Molecular Interactions Excluding Clinical Human Data, Dosage, Safety

In Vitro Enzyme Inhibition Studies

There are no published in vitro studies detailing the enzyme inhibitory activity of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole. While other pyrazole (B372694) derivatives have been investigated as inhibitors of various enzymes, such as kinases and lactate dehydrogenase, no such data exists for this specific compound.

Receptor Binding Profiling (In Vitro)

No in vitro receptor binding profile data for this compound is available in the scientific literature. Studies on structurally different cyclopropyl-containing pyrazoles have shown affinity for targets like the cannabinoid 1 (CB1) receptor, but this cannot be extrapolated to the title compound nih.gov.

Cellular Activity Studies on Non-Human Cell Lines (e.g., Cytotoxicity, Antiproliferative Effects)

There are no published studies on the in vitro cellular activities, such as cytotoxicity or antiproliferative effects, of this compound on any non-human cell lines. Research on related pyrazole derivatives has demonstrated antiproliferative effects against various cancer cell lines, but these findings are not specific to the requested molecule nih.govnih.govnih.gov.

Antimicrobial Spectrum and Efficacy (In Vitro)

No specific data regarding the in vitro antimicrobial spectrum and efficacy of this compound could be located.

Antibacterial Activity (In Vitro)

There are no published reports detailing the in vitro antibacterial activity of this compound against any bacterial strains. The broader class of pyrazoles, including some nitro-substituted and N-ethyl derivatives, has shown antibacterial properties, but specific data for the target compound is unavailable nih.govnih.govnih.gov.

Antifungal Activity (In Vitro)

There are no published reports detailing the in vitro antifungal activity of this compound against any fungal strains. While various pyrazole derivatives are known to possess antifungal properties, no studies have specifically evaluated this compound nih.govresearchgate.netresearchgate.net.

Insecticidal and Pesticidal Activity (In Vitro/In Vivo on Model Organisms)

No studies on the insecticidal or pesticidal activity of this compound have been published. Although the pyrazole scaffold is a core component of some commercial insecticides, research detailing the specific activity of this compound has not been reported researchgate.netfrontiersin.org.

Investigation of Molecular Mechanisms of Action (Non-Clinical, Target Identification)

Extensive searches of scientific literature and databases have yielded no specific information regarding the molecular mechanisms of action for the compound this compound. The following subsections detail the absence of available data for the requested analyses.

Target Identification and Validation (In Vitro, Cell-Free Systems)

There are currently no publicly available research studies that identify or validate specific molecular targets for this compound using in vitro or cell-free systems.

Molecular Docking and Ligand-Protein Interaction Analysis

No molecular docking or ligand-protein interaction analyses for this compound have been reported in the scientific literature. Consequently, there is no data to present regarding its binding modes or interactions with any biological targets.

Due to the lack of available research, no data tables on the biological activities or molecular interactions of this compound can be provided.

Applications Beyond Human Therapeutics

Energetic Materials Research and Development

The field of energetic materials is in constant search for new molecules that can offer superior performance and safety characteristics compared to traditional explosives like RDX and HMX. Nitrogen-rich heterocyclic compounds are a significant area of this research. researchgate.net The theoretical attributes of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole suggest its potential as a high-energy density material (HEDM).

The design of HEDMs is guided by several core principles aimed at maximizing energy output while maintaining stability. Key factors include a high positive heat of formation, high crystal density, and a favorable oxygen balance. frontiersin.org The pyrazole (B372694) backbone is a well-established platform for energetic materials due to its high nitrogen content, which contributes to a higher heat of formation. researchgate.netrsc.org The introduction of a nitro group (NO2), a potent explosophore, is a classic strategy to increase the energy content of a molecule. frontiersin.orgchinesechemsoc.org The nitro group enhances the density and improves the oxygen balance, which is crucial for efficient combustion and detonation. frontiersin.orgchinesechemsoc.org

The detonation performance of an energetic material is primarily characterized by its detonation velocity (D) and detonation pressure (P). These properties are heavily dependent on the material's density, heat of formation, and the composition of its detonation products. researchgate.net For this compound, the presence of the nitro group is expected to be the dominant factor in its detonation performance, providing the necessary oxygen for the combustion of the carbon and hydrogen atoms of the pyrazole, cyclopropyl (B3062369), and ethyl groups. frontiersin.org

While a precise calculation would require dedicated software and knowledge of the crystal structure, it is anticipated that the detonation velocity and pressure would be significant, though likely lower than those of melt-castable explosives like TNT, due to a less favorable oxygen balance compared to polynitro compounds. rsc.org

Table 1: Theoretical Comparison of Detonation Properties This table presents a theoretical estimation for the target compound based on the properties of known energetic materials.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| This compound (Theoretical) | ~1.4-1.6 | ~7,000-8,000 | ~20-25 |

| RDX | 1.82 | 8,795 | 34.9 |

| HMX | 1.91 | 9,100 | 39.3 |

| TNT | 1.65 | 6,900 | 19.0 |

Agrochemical Applications

Many pyrazole-containing herbicides function by inhibiting specific enzymes in plants, such as protoporphyrinogen (B1215707) oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netmdpi.com The efficacy of these herbicides is highly dependent on the nature and position of the substituents on the pyrazole ring, which influences how the molecule binds to the target enzyme.

The specific combination of a cyclopropyl group at the 3-position, an ethyl group at the 1-position, and a nitro group at the 5-position on the pyrazole ring would result in a unique three-dimensional structure and electronic profile. Its potential as a herbicide would need to be determined through synthesis and biological screening to ascertain its mode of action and efficacy against various weed species.

Table 2: Functional Groups and Their Potential Roles in Herbicidal Activity This table outlines the theoretical contributions of each substituent to the potential herbicidal activity of the target compound.

| Functional Group | Potential Role in Herbicidal Activity |

| Pyrazole Ring | Core scaffold, known to be active in many commercial herbicides. researchgate.netnih.gov |

| Cyclopropyl Group | May enhance binding to target enzymes and improve metabolic stability. hyphadiscovery.com |

| Ethyl Group | Influences lipophilicity, affecting uptake and translocation in plants. |

| Nitro Group | Strong electron-withdrawing group, modifies the electronic properties of the pyrazole ring, potentially impacting target binding. mdpi.com |

Insecticide and Pest Control Agents

The pyrazole chemical class is the foundation for several highly effective insecticides. The mode of action for many pyrazole-based insecticides involves the disruption of the insect's central nervous system, typically by acting as antagonists of the gamma-aminobutyric acid (GABA) receptor-chloride channel complex. This interference leads to hyperexcitation, convulsions, and eventual death of the insect.

Research into pyrazole derivatives has shown that the nature and position of substituents on the pyrazole ring are critical for insecticidal potency and selectivity. For instance, the presence of a halogenated alkyl group, such as a trifluoromethyl group, is a common feature in many commercial pyrazole insecticides. While information on the specific insecticidal activity of this compound is not extensively documented, the structural motifs are of interest:

Cyclopropyl Group: The inclusion of a cyclopropyl moiety can enhance the binding affinity of a molecule to its target site and can also affect its metabolic stability, potentially increasing the duration of its activity. Spiropyrazolines containing a cyclopropyl unit have demonstrated significant biological effects in other contexts. nih.gov

Nitro Group: The electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the pyrazole ring, which may influence its interaction with biological targets. Novel pyrazole compounds with nitro-substituents have been synthesized and investigated for their potential as corrosion inhibitors, demonstrating the impact of this group on molecular interactions. acs.org

The development of new insecticides is driven by the need to overcome resistance to existing products and to find more selective and environmentally benign alternatives. The synthesis of novel pyrazole derivatives, including those with various alkyl, cycloalkyl, and electron-withdrawing groups, remains an active area of research in agrochemical development. rasayanjournal.co.in

Table 1: Examples of Commercial Pyrazole-Based Insecticides

| Active Ingredient | Chemical Class | Primary Target Pests | Key Structural Features |

| Fipronil | Phenylpyrazole | Ants, termites, fleas, ticks, cockroaches | Trifluoromethylsulfinyl group, cyano group |

| Tolfenpyrad | Pyrazole | Thrips, aphids, whiteflies, leafhoppers | Pyrazole-5-carboxamide structure |

| Cyenopyrafen | Pyrazole | Mites (Acaricide) | Cyano group, pivalate (B1233124) ester |

This table illustrates the application of the broader pyrazole class in pest control. Specific data for this compound is not available.

Fungicide Development

Pyrazole derivatives are also a cornerstone in the development of modern fungicides for crop protection. researchgate.net The most significant class of pyrazole-based fungicides is the pyrazole-carboxamides, which are known as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds function by inhibiting complex II in the mitochondrial respiratory chain of fungi, thereby blocking energy production and halting fungal growth.

The efficacy of pyrazole-carboxamide fungicides is highly dependent on the substituents attached to the pyrazole ring and the amide nitrogen. Research has explored a vast chemical space to optimize activity against specific fungal pathogens. Patents for fungicidal compounds include a wide range of pyrazole structures, including those with nitro-substitutions. google.com This indicates that the nitro-pyrazole scaffold is considered a viable starting point for the design of new fungicidal agents.

Key aspects relevant to the potential of this compound in this field include:

The Pyrazole Core: The pyrazole ring itself is a proven pharmacophore for fungicidal activity. royal-chem.com

The continuous evolution of fungal resistance to existing treatments necessitates the discovery of fungicides with novel structures and modes of action. researchgate.net The synthesis and screening of diverse pyrazole derivatives, such as this compound, represent a standard strategy in the search for the next generation of crop protection agents.

Advanced Materials and Dye Chemistry

Beyond agriculture, the pyrazole heterocycle is a valuable building block in materials science. researchgate.net Its aromatic nature and the ability of its nitrogen atoms to coordinate with metal ions make it suitable for creating a variety of functional materials.

The application of pyrazole derivatives in dye chemistry is well-established. Pyrazole-based azo dyes are known for their bright colors and good lightfastness properties, making them useful for textiles, inks, and thermal printing. google.comresearchgate.net The color and properties of these dyes are determined by the electronic structure of the molecule, specifically the chromophore (the color-bearing part) and various auxochromes (groups that modify the color).

The structural features of this compound suggest potential relevance in this area:

Chromophoric System: The combination of the pyrazole ring with a powerful electron-withdrawing group like the nitro group can form a potent chromophoric system. Such "push-pull" systems, where an electron-donating part of a molecule is linked to an electron-withdrawing part through a conjugated system, are fundamental to the design of organic dyes and pigments.

Solvatochromism: The electronic properties conferred by the nitro group could lead to compounds that exhibit solvatochromism, where the color changes depending on the polarity of the solvent. This property is valuable for creating chemical sensors.

Non-linear Optical (NLO) Materials: Molecules with significant charge asymmetry, often found in push-pull structures, can exhibit NLO properties, which are useful in telecommunications and optical computing.

While specific studies on the dye properties of this compound are not readily found, the synthesis of various pyrazole dyes is a subject of ongoing research. google.com The general principles of dye chemistry suggest that this molecule could serve as a precursor or a core structure for developing new colorants or functional materials.

Future Research Directions for 3 Cyclopropyl 1 Ethyl 5 Nitro 1h Pyrazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research into the synthesis of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole is expected to focus on developing more efficient, sustainable, and cost-effective methods. Traditional multi-step syntheses are often being replaced by modern approaches that emphasize atom economy, reduced reaction times, and environmental compatibility. tandfonline.comtandfonline.com

A primary area of investigation will be the application of Multicomponent Reactions (MCRs) . MCRs allow for the construction of complex molecules like pyrazoles in a single step from three or more starting materials, which simplifies procedures and increases efficiency. tandfonline.combeilstein-journals.orgrsc.orgresearchgate.net Research could adapt existing MCR protocols, such as those involving hydrazines, β-dicarbonyl compounds, and other synthons, to incorporate the specific cyclopropyl (B3062369), ethyl, and nitro functionalities required for the target molecule. beilstein-journals.orglongdom.org The use of catalysts like nano-ZnO or iodine in MCRs has shown promise for creating functionalized pyrazoles and could be explored. mdpi.commdpi.com

Another significant direction is the adoption of green chemistry principles . This includes the use of environmentally benign solvents like water or solvent-free reaction conditions, which have been successfully applied to the synthesis of other pyrazole (B372694) derivatives. tandfonline.comlongdom.orgnih.gov The exploration of energy-efficient techniques such as microwave or ultrasound-assisted synthesis could also lead to faster and higher-yielding reactions. nih.gov Furthermore, the development of iron-catalyzed tandem reactions using biomass-derived alcohols as a primary feedstock represents a frontier in sustainable synthesis that could be adapted for this compound. rsc.org

| Synthetic Strategy | Potential Advantages for this compound | Relevant Analogs/Methods | Citations |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid assembly of the core structure. | Dihydropyrano[2,3-c]pyrazoles, 1,3,5-trisubstituted pyrazoles. | beilstein-journals.orgrsc.orglongdom.org |

| Green Catalysis | Use of recyclable and non-toxic catalysts, milder reaction conditions. | Nano-ZnO, Taurine, Sodium Gluconate catalyzed syntheses. | rsc.orgmdpi.com |

| Sustainable Solvents/Conditions | Reduced environmental impact, improved safety profile of the synthesis. | Water-based synthesis, solvent-free reactions with TBAB. | tandfonline.comlongdom.org |

| Energy-Efficient Techniques | Accelerated reaction rates, potentially higher yields. | Microwave and ultrasound-assisted synthesis of pyranopyrazoles. | nih.gov |

| Iron-Catalyzed Tandem Reactions | Use of abundant and non-toxic metal catalysts, utilization of biomass feedstock. | Synthesis of tri-substituted pyrazoles from alcohols. | rsc.org |

Advanced Spectroscopic Characterization Techniques for Elucidating Dynamic Processes

While standard spectroscopic techniques are sufficient for basic structural confirmation, future research should employ advanced methods to understand the dynamic processes and subtle structural features of this compound. The interplay between the flexible ethyl group, the rigid cyclopropyl ring, and the electron-withdrawing nitro group could lead to interesting conformational and electronic behaviors.

Computational Spectroscopy , particularly using Density Functional Theory (DFT), will be a cornerstone of this research. eurasianjournals.comresearchgate.net DFT calculations can predict NMR and IR spectra, which, when compared with experimental data, provide a deeper understanding of the molecule's geometry and electronic structure. researchgate.netnih.govnih.gov This synergy between theoretical and experimental spectroscopy is crucial for confirming assignments and interpreting complex spectral data. nih.gov For instance, DFT can help to analyze the vibrational modes associated with the nitro and cyclopropyl groups, offering insights into their electronic coupling with the pyrazole ring.

Advanced Nuclear Magnetic Resonance (NMR) techniques will also be pivotal. Two-dimensional NMR experiments (COSY, HSQC, HMBC) can unambiguously assign proton and carbon signals, which is especially important for a substituted heterocycle. Furthermore, variable-temperature NMR studies could be employed to investigate dynamic processes such as the rotational barrier of the ethyl group or potential conformational equilibria of the cyclopropyl substituent.

| Technique | Research Focus for this compound | Potential Insights | Citations |

| Density Functional Theory (DFT) | Prediction of NMR, IR, and UV-Vis spectra; analysis of molecular orbitals. | Confirmation of experimental data, understanding of electronic transitions and substituent effects. | eurasianjournals.comresearchgate.netnih.gov |

| 2D NMR Spectroscopy | Unambiguous assignment of ¹H and ¹³C signals. | Precise structural elucidation and confirmation. | |

| Variable-Temperature NMR | Study of conformational dynamics. | Information on rotational barriers and conformational preferences of the ethyl and cyclopropyl groups. | |

| X-ray Crystallography | Determination of the solid-state molecular structure. | Precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice. | researchgate.net |

Exploration of Undiscovered Non-Clinical Biological Targets and Mechanisms

The pyrazole scaffold is a well-known pharmacophore in agrochemicals. nih.govresearchgate.net Future research should focus on the non-clinical biological activities of this compound, particularly in crop protection. The presence of a nitro group, a common feature in bioactive molecules, suggests potential as a fungicidal or herbicidal agent. mdpi.comresearchgate.net

The exploration of fungicidal properties is a promising avenue. Many commercial fungicides, such as pyraclostrobin, contain a pyrazole ring. nih.gov Research could involve screening the target compound against a panel of plant pathogenic fungi. nih.govresearchgate.net Structure-activity relationship (SAR) studies on related nitro-pyrazole derivatives have shown that the nature and position of substituents significantly influence antifungal efficacy. researchgate.net

Similarly, the compound could be investigated for herbicidal and insecticidal activities . Pyrazole derivatives have been successfully commercialized in both areas. researchgate.net The mechanism of action could be explored by targeting enzymes or receptors specific to plants or insects, avoiding targets relevant to human medicine.

| Biological Activity | Potential Target Organisms/Systems | Rationale based on Analog Studies | Citations |

| Fungicidal | Plant pathogenic fungi (e.g., Botrytis cinerea, Gaeumannomyces graminis). | The pyrazole core is a key component of many commercial fungicides; nitro groups can enhance activity. | nih.govresearchgate.netnih.gov |

| Herbicidal | Various weed species. | Pyrazole derivatives are known to act as herbicides. | researchgate.net |

| Insecticidal | Common agricultural pests. | The pyrazole scaffold is present in some insecticides. | researchgate.net |

| Corrosion Inhibition | Metallic surfaces in acidic media. | Pyrazole derivatives have shown efficacy as corrosion inhibitors for materials like carbon steel. | nih.gov |

Integration into Multi-component Systems for Enhanced Material Performance

The unique structural and electronic features of this compound make it a candidate for integration into multi-component systems, leading to novel materials with tailored properties. Pyrazoles are known to act as ligands in the formation of coordination polymers and other complex structures. unibo.itnih.govresearchgate.net

A key research direction is the use of this compound as a ligand for creating Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs) . researchgate.netacs.org The nitrogen atoms of the pyrazole ring can coordinate with metal ions, while the cyclopropyl and nitro groups can influence the resulting framework's topology, porosity, and electronic properties. researchgate.net The nitro group, being electron-withdrawing, could modulate the photoluminescence or catalytic properties of the resulting material.

Furthermore, the molecule could be explored as a functional additive in polymer chemistry . Its incorporation into a polymer backbone or as a pendant group could enhance properties such as thermal stability, conductivity, or optical response. The polar nitro group might also improve adhesion or other interfacial properties in polymer blends or composites.

| System Type | Potential Role of this compound | Desired Material Properties | Citations |

| Coordination Polymers/MOFs | N-donor ligand for metal centers. | Photoluminescence, catalytic activity, permanent porosity. | unibo.itresearchgate.netacs.org |

| Functional Polymers | Monomer or functional additive. | Enhanced thermal stability, modified electronic or optical properties. | |

| Luminescent Materials | Emitter or host material. | Applications in organic light-emitting diodes (OLEDs). | mdpi.com |

Computational Design of Analogs with Tailored Properties (Excluding Clinical Outcomes)

Computational chemistry offers a powerful toolkit for designing analogs of this compound with specific, non-clinical properties. eurasianjournals.com By modifying the substituents on the pyrazole core, properties relevant to materials science or agrochemistry can be finely tuned.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of pyrazole analogs with their observed biological activities (e.g., fungicidal efficacy). ej-chem.orgsemanticscholar.org For instance, a 5D-QSAR model could help in designing new analogs with potentially improved herbicidal or fungicidal profiles by identifying key structural requirements for activity. nih.gov

Density Functional Theory (DFT) calculations can predict how structural modifications will affect the electronic properties of the molecule. researchgate.netnih.govnih.gov This is particularly relevant for designing materials with specific optical or electronic characteristics. For example, DFT could be used to calculate the HOMO-LUMO gap of various analogs to predict their potential as semiconductors or components in optoelectronic devices. nih.gov These theoretical studies can guide synthetic efforts, prioritizing the creation of molecules with the most promising predicted properties, thereby saving time and resources.

| Computational Method | Research Objective | Predicted Properties | Citations |

| QSAR | Design analogs with enhanced non-clinical biological activity. | Fungicidal/herbicidal efficacy, insecticidal activity. | ej-chem.orgsemanticscholar.orgnih.gov |

| DFT | Tailor electronic and optical properties for material applications. | HOMO-LUMO gap, dipole moment, charge distribution, reactivity indices. | researchgate.netnih.govnih.gov |

| Molecular Dynamics (MD) | Simulate interactions with surfaces or within a material matrix. | Adsorption energy on a metal surface (for corrosion inhibition), conformational behavior in a polymer. | eurasianjournals.comnih.gov |

Q & A

Q. What are the recommended synthetic routes for 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Cyclopropane Introduction : Cyclopropane groups can be introduced via [2+1] cycloaddition reactions using ethyl diazoacetate and alkenes under transition metal catalysis (e.g., Rh or Cu) .

Pyrazole Core Formation : Use a cyclocondensation reaction between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds. For nitro-substituted pyrazoles, nitration at the 5-position is achieved using HNO₃/H₂SO₄ under controlled conditions .

Ethyl Group Installation : Alkylation at the N1 position using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) .

Key Considerations: Monitor reaction temperatures to avoid nitro group decomposition.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to confirm substituent positions and bond angles (e.g., similar to cyclopropyl-pyrazole derivatives in ) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent effects:

- The cyclopropyl group shows characteristic upfield shifts (δ 0.5–2.0 ppm in ¹H NMR).

- Nitro groups deshield adjacent protons (δ 8.5–9.5 ppm for H4 in 5-nitro-pyrazoles) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₁₀N₃O₂) with <5 ppm error .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Nitro groups may lower thermal stability, requiring storage below 25°C .

- Photolytic Sensitivity : Shield from UV light to prevent nitro group reduction or ring-opening reactions. Use amber glassware for storage .

Advanced Research Questions

Q. How do the cyclopropyl and nitro substituents influence the compound’s electronic structure and reactivity?

- Methodological Answer :

- Computational Analysis : Conduct density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals. The cyclopropyl group induces ring strain, increasing electrophilicity at the pyrazole core, while the nitro group enhances electron deficiency, favoring nucleophilic aromatic substitution .

- Experimental Validation : Compare reaction rates with analogs lacking substituents (e.g., 1-ethyl-5-nitro-1H-pyrazole) in SNAr reactions with amines or thiols .

Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound?

- Methodological Answer :

- Dynamic NMR for Tautomerism : If tautomeric forms (e.g., 1H vs. 2H pyrazole) are suspected, perform variable-temperature NMR to observe coalescence points .

- Cross-Validation : Use complementary techniques (e.g., IR spectroscopy for nitro group confirmation at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch)) .

Q. How can molecular docking predict this compound’s interactions with biological targets?

- Methodological Answer :

Target Selection : Prioritize enzymes with nitro-aromatic binding pockets (e.g., nitroreductases or cytochrome P450 isoforms) .

Q. Docking Workflow :

- Prepare the ligand (optimize geometry with Gaussian).

- Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validate with binding affinity assays (e.g., surface plasmon resonance) .

Note: The cyclopropyl group may sterically hinder binding in rigid active sites.

Q. What are the challenges in synthesizing analogues with varied substituents?

- Methodological Answer :

- Nitration Limitations : Direct nitration of 3-cyclopropyl pyrazoles may require regioselective protection of the cyclopropyl group to avoid side reactions.

- Cyclopropane Stability : Avoid strong acids/bases that could rupture the cyclopropane ring during functionalization .

Q. How does this compound compare to structurally related pyrazoles in biological assays?

- Methodological Answer :

- SAR Studies : Compare with analogues like 3-trifluoromethyl-1-ethyl-5-nitro-1H-pyrazole () to assess substituent effects on bioactivity.

- In Vitro Testing : Use enzyme inhibition assays (e.g., kinase or reductase panels) and measure IC₅₀ values. The nitro group may act as a redox-active moiety, influencing cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.